5-bromo-6-methyl-1H-indole 5-bromo-6-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 1000343-13-4
VCID: VC2109130
InChI: InChI=1S/C9H8BrN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3
SMILES: CC1=CC2=C(C=CN2)C=C1Br
Molecular Formula: C9H8BrN
Molecular Weight: 210.07 g/mol

5-bromo-6-methyl-1H-indole

CAS No.: 1000343-13-4

Cat. No.: VC2109130

Molecular Formula: C9H8BrN

Molecular Weight: 210.07 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-6-methyl-1H-indole - 1000343-13-4

Specification

CAS No. 1000343-13-4
Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
IUPAC Name 5-bromo-6-methyl-1H-indole
Standard InChI InChI=1S/C9H8BrN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3
Standard InChI Key VHHRJOFNSFDEHH-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=CN2)C=C1Br
Canonical SMILES CC1=CC2=C(C=CN2)C=C1Br

Introduction

Chemical Structure and Properties

Molecular Structure

5-Bromo-6-methyl-1H-indole possesses the characteristic bicyclic structure of indole, with a benzene ring fused to a pyrrole ring . The compound has specific substitutions: a bromine atom at position 5 and a methyl group at position 6 of the indole core. The "1H" designation in the name indicates that the nitrogen atom in the pyrrole ring bears a hydrogen atom, which is capable of participating in hydrogen bonding interactions .

The molecular formula of 5-bromo-6-methyl-1H-indole is C9H8BrN, reflecting its composition of nine carbon atoms, eight hydrogen atoms, one bromine atom, and one nitrogen atom . This translates to a molecular weight of 210.07 g/mol, placing it in the category of small organic molecules commonly used in medicinal chemistry and organic synthesis .

The structural parameters of 5-bromo-6-methyl-1H-indole include various chemical identifiers that facilitate its recognition and categorization in chemical databases. These parameters are summarized in Table 1 below:

Table 1: Structural Information of 5-Bromo-6-methyl-1H-indole

ParameterValue
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
CAS Number1000343-13-4
IUPAC Name5-bromo-6-methyl-1H-indole
SMILES NotationCC1=CC2=C(C=CN2)C=C1Br
InChIInChI=1S/C9H8BrN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3
InChIKeyVHHRJOFNSFDEHH-UHFFFAOYSA-N

The three-dimensional structure of 5-bromo-6-methyl-1H-indole, with its specific substitution pattern, contributes to its chemical behavior and potential interactions with biological targets, making it relevant for various applications in chemical research and drug development.

PropertyDescription/Value
Physical AppearancePale yellow to brownish solid
Molecular Weight210.07 g/mol
SolubilitySoluble in organic solvents (DMSO, ethanol); limited water solubility
Chemical ReactivityEnhanced reactivity in electrophilic substitution reactions due to bromine substituent
AromaticityExhibits aromatic character typical of indoles
Hydrogen BondingCapable of hydrogen bonding through N-H group

These properties collectively determine the behavior of 5-bromo-6-methyl-1H-indole in various chemical and biological contexts, influencing its potential applications in research and industry.

Property5-Bromo-6-methyl-1H-indole6-Bromo-5-methyl-1H-indole
CAS Number1000343-13-4248602-16-6
Molecular FormulaC9H8BrNC9H8BrN
Molecular Weight210.07 g/mol210.07 g/mol
Boiling PointNot specified in sources328.451°C at 760 mmHg
DensityNot specified in sources1.563
SMILESCC1=CC2=C(C=CN2)C=C1BrCC1=CC2=C(C=C1Br)NC=C2
InChI KeyVHHRJOFNSFDEHH-UHFFFAOYSA-NDZPFAUCRIATHQM-UHFFFAOYSA-N

This isomeric comparison provides valuable insights into the structure-property relationships of substituted indoles and underscores the significance of precise structural characterization in organic chemistry.

Synthesis and Applications

Supplier ReferenceQuantityPrice (€)
IN-DA0000KY100 mg49.00
250 mg71.00
1 g116.00
5 g189.00
54-OR74367250 mg111.00
1 g129.00
5 g429.00
10 g794.00
25 g1,707.00
10-F337412250 mg45.00
1 g64.00
5 g228.00
10 g404.00
25 g929.00
3D-AQB343135 g447.00

The price variations observed across different suppliers suggest differences in purity, production methods, or marketing strategies . This price range allows researchers to select the most appropriate option based on their specific requirements and budget constraints.

Biological and Pharmacological Properties

Structure-Activity Relationships

Understanding structure-activity relationships (SARs) is crucial for rational drug design and the development of bioactive compounds. The specific substitution pattern of 5-bromo-6-methyl-1H-indole creates a unique electronic and steric environment that could determine its interactions with biological targets.

Comparative studies with structural analogs, such as its isomer 6-bromo-5-methyl-1H-indole or other halogenated indoles, could provide valuable insights into how substituent positioning affects biological activities . Such comparisons would contribute to the broader understanding of SAR principles for indole derivatives and guide the design of compounds with optimized properties.

The elucidation of SAR patterns for 5-bromo-6-methyl-1H-indole and related compounds would enhance its potential utility in medicinal chemistry and pharmaceutical research. These relationships could inform the development of novel bioactive compounds based on the indole scaffold.

Current Research and Future Perspectives

Current Research Status

Current research involving substituted indoles, in general, encompasses diverse fields including medicinal chemistry, materials science, and synthetic methodology development. The unique structural features of 5-bromo-6-methyl-1H-indole position it as a potentially valuable compound in these research areas, particularly as a building block or intermediate in the synthesis of more complex molecules.

The limited specific research data on 5-bromo-6-methyl-1H-indole suggests opportunities for further exploration of its properties and potential applications. As interest in halogenated heterocycles continues to grow in various scientific disciplines, this compound may receive increased attention in future research efforts.

Future Research Directions

Several promising research directions could be pursued with 5-bromo-6-methyl-1H-indole:

  • Systematic evaluation of its biological activities, particularly in antimicrobial, anti-inflammatory, or anticancer applications, would provide valuable insights into its pharmaceutical potential.

  • Investigation of its utility as a synthetic intermediate in the preparation of more complex bioactive molecules could expand its applications in medicinal chemistry.

  • Study of its fluorescence properties for potential applications in analytical chemistry or biochemical research might open new avenues for its use in diagnostic or detection methods.

  • Comparative studies with structural isomers and other substituted indoles to elucidate structure-activity relationships would contribute to the broader understanding of this class of compounds.

  • Development of optimized synthetic routes for its preparation could enhance its accessibility for research and applications.

These research avenues could contribute to a deeper understanding of 5-bromo-6-methyl-1H-indole and expand its applications in various scientific disciplines. The combination of its structural features and potential properties makes it an interesting candidate for continued investigation.

Comparative Analysis with Related Compounds

Comparison with Similar Indole Derivatives

A comparative analysis of 5-bromo-6-methyl-1H-indole with structurally related compounds provides valuable insights into the influence of structural variations on properties and potential applications. Table 5 presents a comparison with several related compounds:

Table 5: Comparison of 5-Bromo-6-methyl-1H-indole with Related Compounds

CompoundStructural FeaturesNotable Characteristics/Applications
5-Bromo-6-methyl-1H-indoleBr at C-5, CH3 at C-6, H at N-1Potential applications in medicinal chemistry; intermediate in organic synthesis
6-Bromo-5-methyl-1H-indoleBr at C-6, CH3 at C-5, H at N-1Isomer with interchanged substituent positions; boiling point 328.451°C at 760 mmHg
5-Bromo-1-methyl-1H-indole-3-carboxylic acidBr at C-5, CH3 at N-1, COOH at C-3Additional carboxylic acid functionality; different methylation position
5-Bromo-6-fluoro-1-methyl-1H-indoleBr at C-5, F at C-6, CH3 at N-1Dihalogenated derivative; different methylation position

This comparison highlights the structural diversity within halogenated indoles and suggests potential variations in their chemical reactivity, physical properties, and biological activities . The specific positioning of substituents can significantly influence these characteristics, emphasizing the importance of structure-property relationships in this class of compounds.

Structure-Property Relationships

The relationship between structural features and properties is fundamental to understanding the behavior of organic compounds. In the case of 5-bromo-6-methyl-1H-indole and related compounds, several structure-property relationships can be observed or inferred:

  • Position of halogen substituents affects electronic distribution and reactivity patterns, as evident in the comparison with 6-bromo-5-methyl-1H-indole .

  • N-substitution (e.g., methyl at N-1 in 5-bromo-1-methyl-1H-indole-3-carboxylic acid) alters hydrogen bonding capabilities and consequently affects solubility and intermolecular interactions .

  • Additional functional groups (e.g., carboxylic acid in 5-bromo-1-methyl-1H-indole-3-carboxylic acid) introduce new reactivity sites and can dramatically change the compound's physical properties and applications .

  • The presence of multiple halogens (as in 5-bromo-6-fluoro-1-methyl-1H-indole) can create unique electronic environments with distinctive properties.

These structure-property relationships are valuable for predicting the behavior of related compounds and designing molecules with desired properties for specific applications. Understanding these relationships facilitates the rational design and development of new compounds based on the indole scaffold.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator